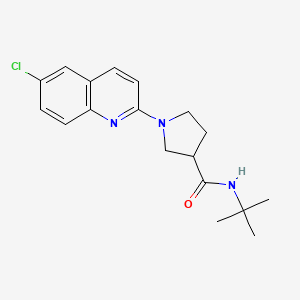

N-tert-butyl-1-(6-chloroquinolin-2-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-(6-chloroquinolin-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O/c1-18(2,3)21-17(23)13-8-9-22(11-13)16-7-4-12-10-14(19)5-6-15(12)20-16/h4-7,10,13H,8-9,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEYOYVJCASKDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-tert-butyl-1-(6-chloroquinolin-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Molecular Weight : 282.77 g/mol

- CAS Number : 1352534-35-0

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as 15-prostaglandin dehydrogenase (15-PGDH), which regulates prostaglandin E2 levels, affecting inflammation and tissue repair mechanisms .

- Antimicrobial Activity : Quinoline derivatives exhibit antimicrobial properties, potentially through interference with bacterial protein synthesis or cell wall integrity .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Anticancer Activity : Studies suggest that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : By inhibiting 15-PGDH, this compound may elevate PGE2 levels, promoting tissue repair and exerting anti-inflammatory effects .

Table 1: Summary of Biological Activities

Detailed Case Studies

- Anticancer Studies :

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Activity

One of the most significant applications of N-tert-butyl-1-(6-chloroquinolin-2-yl)pyrrolidine-3-carboxamide is its potential as an antimalarial agent. Research indicates that compounds with similar structures exhibit promising antiplasmodial activity. For example, studies on chlorinated arylvinylquinolines have shown that the presence of chlorine at specific positions enhances potency against malaria parasites, suggesting that this compound may also exhibit similar efficacy .

1.2 Inhibition of Glucosylceramide Synthase

Another critical area of research involves the inhibition of glucosylceramide synthase (GCS), an enzyme linked to various diseases, including Gaucher disease and certain cancers. Derivatives of pyrrolidine carboxamides have been explored for their ability to inhibit GCS effectively. The structural characteristics of this compound may enhance its binding affinity to GCS, making it a candidate for therapeutic development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications in the quinoline and pyrrolidine moieties significantly impact biological activity. For instance, variations in substituents on the quinoline ring can lead to changes in potency and selectivity against target enzymes or receptors .

Data Tables and Comparative Analysis

To provide a clearer understanding of the compound's applications, the following tables summarize key findings from various studies:

Case Studies

4.1 Case Study on Antimalarial Efficacy

In a recent study, a series of quinoline derivatives were synthesized and tested for their antimalarial activity against Plasmodium falciparum strains. The results indicated that compounds with chlorine substitutions exhibited enhanced activity compared to their non-chlorinated counterparts. This finding supports the hypothesis that this compound could be developed as a potent antimalarial drug .

4.2 Case Study on GCS Inhibition

A study focusing on pyrrolidine derivatives revealed that certain modifications significantly increased their effectiveness as GCS inhibitors. The research highlighted the importance of structural features such as steric hindrance and electronic properties in determining inhibitory potency. This underscores the potential for optimizing this compound for therapeutic use against diseases related to GCS dysfunction .

Conclusion and Future Directions

This compound represents a promising compound with multiple potential applications in medicinal chemistry, particularly in antimalarial therapy and enzyme inhibition. Ongoing research into its SAR and biological activity will be crucial for developing effective therapeutic agents based on this compound.

Future studies should focus on:

- Detailed pharmacokinetic profiling.

- In vivo efficacy studies.

- Exploration of combination therapies to enhance treatment outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural analogs listed in the Catalog of Pyridine Compounds (2017) share key motifs with N-tert-butyl-1-(6-chloroquinolin-2-yl)pyrrolidine-3-carboxamide, such as pyrrolidine rings, halogen substituents, and bulky carbamate/pivalamide groups. Below is a comparative analysis of select analogs:

Table 1: Structural and Molecular Comparisons

*Note: Molecular weight calculated based on standard atomic masses.

Key Observations :

Halogen Substituents: The target compound’s 6-chloroquinoline group distinguishes it from analogs like 2-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile , where fluorine’s electronegativity may alter binding affinity compared to chlorine.

Amide vs. Carbamate : The tert-butyl carbamate in tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate offers hydrolytic stability compared to the target compound’s carboxamide, which may be more prone to enzymatic cleavage.

Preparation Methods

Formation of the 6-Chloroquinoline Core

The quinoline scaffold is typically synthesized via cyclization reactions. While classical methods like the Skraup or Doebner-Miller reactions are well-established, chlorination at the 6-position requires targeted functionalization. A plausible route involves:

Table 1: Representative Conditions for Quinoline Synthesis

Nucleophilic Aromatic Substitution (SNAr)

-

Activation : Electron-withdrawing groups (e.g., nitro) at the 2-position enhance reactivity. For 6-chloroquinoline, lithiation at -78°C using n-BuLi/TMEDA (tetramethylethylenediamine) generates a reactive intermediate capable of coupling with pyrrolidine.

-

Yield optimization : Yields for analogous pyridine substitutions range from 32–57% under cryogenic conditions.

Transition Metal-Catalyzed Coupling

-

Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands (Xantphos) enable C–N bond formation between aryl halides and amines.

| Method | Conditions | Yield | Limitations |

|---|---|---|---|

| SNAr | n-BuLi, TMEDA, -78°C | 32% | Low functional tolerance |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 45% | Catalyst cost |

Carboxamide Group Installation

The tert-butyl carboxamide is introduced via activation of the pyrrolidine-3-carboxylic acid intermediate:

Table 3: Carboxamide Synthesis Data

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Carboxylation | n-BuLi, CO₂, -78°C | 57% | |

| Amide formation | EDCl, HOBt, DMF | 68% |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Q & A

Advanced Research Question

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase targets).

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd).

- Cellular Models : Evaluate cytotoxicity and target engagement in cell lines expressing relevant receptors (e.g., kinase-dependent proliferation assays) .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations.

How can late-stage functionalization be achieved for diversifying the pyrrolidine core?

Advanced Research Question

- CH Functionalization : Use transition-metal catalysis (e.g., Pd-mediated C–H azidation) to introduce azide groups at the pyrrolidine N-terminal .

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) to mask amines during functionalization, followed by TFA deprotection .

- Click Chemistry : Alkyne-azide cycloaddition to append fluorophores or biotin tags for imaging/affinity studies .

What analytical techniques are critical for verifying stereochemical purity?

Basic Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/IPA gradients to resolve enantiomers .

- Optical Rotation : Compare [α]D values with literature standards.

- NOESY NMR : Identify spatial proximity of protons to confirm ring puckering in the pyrrolidine moiety .

How should researchers address low yields in coupling reactions during synthesis?

Basic Research Question

- Activation Optimization : Replace HOBt with HOAt (1-hydroxy-7-azabenzotriazole) for improved coupling efficiency.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization) .

- Catalyst Screening : Test alternative coupling agents like HATU or PyBOP .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and CYP450 interactions.

- Docking Studies : AutoDock Vina or Schrödinger Suite for binding mode analysis with target proteins (e.g., quinoline-binding enzymes) .

- MD Simulations : GROMACS for stability assessment of ligand-receptor complexes over 100-ns trajectories.

How can oxidative degradation pathways be studied for this compound?

Advanced Research Question

- Forced Degradation : Expose to H₂O₂ (3% v/v) or AIBN (azobisisobutyronitrile) at 40°C to simulate oxidative stress .

- LC-MS/MS Analysis : Monitor degradation products using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeCN gradients.

- Radical Scavengers : Co-incubate with BHT (butylated hydroxytoluene) to confirm radical-mediated pathways .

What strategies optimize solubility for in vivo studies?

Basic Research Question

- Salt Formation : Prepare hydrochloride salts by treating with HCl (1M in Et₂O).

- Co-solvents : Use 10% DMSO in saline or cyclodextrin-based formulations.

- Prodrug Design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .

How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

Advanced Research Question

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability.

- Metabolite Identification : Incubate with liver microsomes (human/rodent) to detect inactive metabolites .

- Dose-Response Modeling : Apply Emax models to reconcile potency differences across models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.